![molecular formula C22H28N6O3 B2919386 2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide CAS No. 851940-80-2](/img/structure/B2919386.png)
2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide is a useful research compound. Its molecular formula is C22H28N6O3 and its molecular weight is 424.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radioligand Development for Adenosine Receptors
MRE 2029-F20, a structurally related compound, has been identified as a selective antagonist ligand of A2B adenosine receptors. It was developed for use as a radioligand, demonstrating high affinity for human A2B receptors expressed in CHO cells, with a KD value of 1.65±0.10 nM and Bmax value of 36±4 fmol/mg protein. This highlights its utility for the pharmacological characterization of the A2B adenosine receptor subtype, contributing to the understanding of adenosine receptor functions and potential therapeutic targeting (Baraldi et al., 2004).
Analgesic and Anti-inflammatory Agents
Research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives has revealed significant analgesic activity. These compounds, especially benzylamide and 4-phenylpiperazinamide derivatives, showed strong analgesic and anti-inflammatory effects, surpassing reference drugs in activity. This positions them as promising candidates for new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Serotonin and Dopamine Receptors Affinity
N-(Arylpiperazinyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione have been synthesized and evaluated for their affinity towards serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. This study provides insights into structure-affinity relationships, identifying potent dual 5-HT6/D2 receptor ligands and contributing to the development of new therapeutic agents for treating neurological and psychiatric disorders (Żmudzki et al., 2015).
Antimicrobial Nano-Materials
N-(Benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have shown antimicrobial activities against pathogenic bacteria and Candida species. This research suggests the potential of these compounds in developing new antimicrobial agents, especially focusing on their effectiveness against fungal pathogens (Mokhtari & Pourabdollah, 2013).
Acetylcholinesterase Inhibition for Dementia Treatment
E2020 (donepezil), a compound with a similar functional group, inhibits acetylcholinesterase (AChE) to increase central cholinergic activity, offering a potential treatment for senile dementia of the Alzheimer type. This highlights the relevance of such chemical structures in developing treatments for neurodegenerative diseases (Nochi, Asakawa, & Sato, 1995).
Wirkmechanismus
Target of Action
The primary target of this compound is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic transmission.
Mode of Action
The compound interacts with its target, AChE, by binding to its active site and inhibiting its activity . This prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The enhanced cholinergic transmission can have various effects depending on the specific neural pathways involved.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound increases acetylcholine levels, thereby enhancing cholinergic transmission. This can have various downstream effects, including increased muscle contraction, enhanced memory and learning, and changes in heart rate, among others.
Result of Action
The primary molecular effect of this compound is the inhibition of AChE, leading to increased acetylcholine levels . At the cellular level, this can result in enhanced cholinergic transmission, affecting various physiological processes. For example, in the context of neurodegenerative diseases like Alzheimer’s, enhancing cholinergic transmission could potentially improve cognitive function .
Eigenschaften
IUPAC Name |
2-[8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-25-20-19(21(30)26(2)22(25)31)28(13-17(23)29)18(24-20)14-27-10-8-16(9-11-27)12-15-6-4-3-5-7-15/h3-7,16H,8-14H2,1-2H3,(H2,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASPPNWMJMUOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

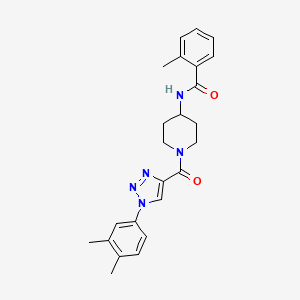

![(6-Azaspiro[3.4]octan-8-yl)methanol hydrochloride](/img/structure/B2919305.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2919307.png)
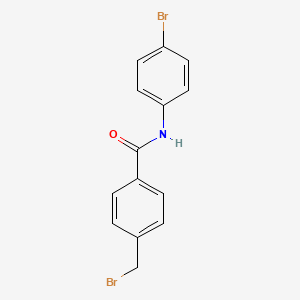
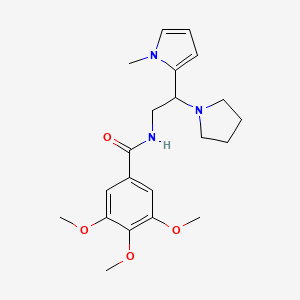

![5-bromo-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-N'-methylbenzenesulfonohydrazide](/img/structure/B2919312.png)

![trans-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol](/img/structure/B2919314.png)
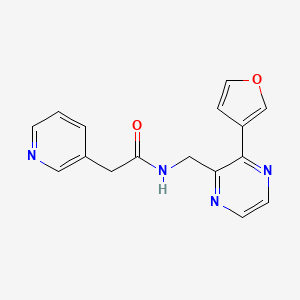
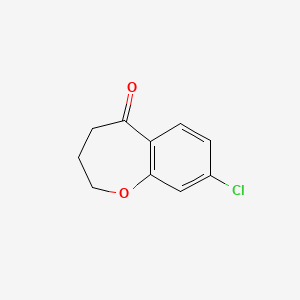
![Tert-butyl N-[(3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]carbamate](/img/structure/B2919325.png)
![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2919326.png)